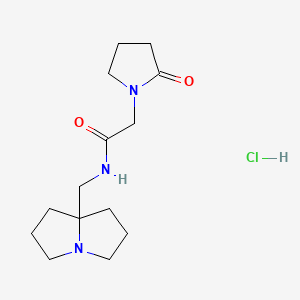
2,4-Azetidinedione, 3,3-diethyl-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-diethyl-1-phenylazetidine-2,4-dione is an organic compound with the molecular formula C₁₃H₁₅NO₂. It is a member of the azetidine family, characterized by a four-membered ring containing nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-diethyl-1-phenylazetidine-2,4-dione typically involves the reaction of 2,4,6-tribromoaniline with diethyl malonate in the presence of a base, followed by cyclization . The reaction conditions often include:
Temperature: Elevated temperatures around 100-150°C.
Solvent: Commonly used solvents include ethanol or methanol.
Catalysts: Basic catalysts such as sodium ethoxide or potassium carbonate.
Industrial Production Methods
Industrial production methods for 3,3-diethyl-1-phenylazetidine-2,4-dione are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
3,3-diethyl-1-phenylazetidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce amines .
Scientific Research Applications
3,3-diethyl-1-phenylazetidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for designing inhibitors of human neutrophil elastase, showing potential antiproliferative activity against various cancer cell lines.
Biological Studies: Investigated for its ability to induce cell cycle arrest and apoptosis in cancer cells.
Industrial Applications: Potential use in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,3-diethyl-1-phenylazetidine-2,4-dione involves its interaction with specific molecular targets. For instance, as an inhibitor of human neutrophil elastase, it binds to the enzyme’s active site, preventing substrate access and subsequent enzymatic activity . This inhibition can lead to reduced proliferation of cancer cells and induction of apoptosis through caspase-3 activation .
Comparison with Similar Compounds
Similar Compounds
3,3-diethylazetidine-2,4-dione: Lacks the phenyl group, resulting in different biological activity.
1-phenyl-3,3-dimethylazetidine-2,4-dione: Similar structure but with methyl groups instead of ethyl groups, affecting its reactivity and applications.
Uniqueness
3,3-diethyl-1-phenylazetidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit human neutrophil elastase and induce apoptosis in cancer cells sets it apart from other azetidine derivatives .
Properties
CAS No. |
15745-94-5 |
|---|---|
Molecular Formula |
C13H15NO2 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
3,3-diethyl-1-phenylazetidine-2,4-dione |
InChI |
InChI=1S/C13H15NO2/c1-3-13(4-2)11(15)14(12(13)16)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 |
InChI Key |
KDXSTYUPRNLDGW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)N(C1=O)C2=CC=CC=C2)CC |
Key on ui other cas no. |
15745-94-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![[18F]FP-Tztp](/img/structure/B3061982.png)


